molecular formula C6H16Cl2N2O2 B608769 Lysine dihydrochloride, D- CAS No. 10303-72-7

Lysine dihydrochloride, D-

Cat. No. B608769
CAS RN: 10303-72-7
M. Wt: 219.106
InChI Key: JBBURJFZIMRPCZ-ZJIMSODOSA-N
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Description

Lysine dihydrochloride, D- is a form of the essential amino acid lysine . It is often added to animal feed . It contains various functional groups including α-amino, ω-amino, and α-carboxyl groups, exhibiting high reaction potential .


Synthesis Analysis

Lysine dihydrochloride, D- can be synthesized through various methods. One such method involves the polymerization of highly purified lysine diisocyanate (LDI) with glucose to form a spongy matrix . Another method involves the transformation of L-lysine hydrochloride to ethyl L-lysine dihydrochloride .


Molecular Structure Analysis

The molecular formula of Lysine dihydrochloride, D- is C6H16Cl2N2O2 . It belongs to the class of organic compounds known as D-alpha-amino acids, which are alpha amino acids that have the D-configuration of the alpha-carbon atom .


Chemical Reactions Analysis

Lysine dihydrochloride, D- exhibits high reactivity due to its various functional groups . It can react with aminophilic electrophiles, leading to the formation of a series of value-added chemicals .


Physical And Chemical Properties Analysis

The molecular weight of Lysine dihydrochloride, D- is 219.11 g/mol . It has 5 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Peptide Synthesis

H-D-Lys-OH.diHCl is often used in peptide synthesis . The compound is a building block in the creation of complex peptides, which are chains of amino acids that perform various functions in the body. These peptides can be used in a variety of research applications, including the study of protein structure and function, the development of new pharmaceuticals, and the exploration of disease mechanisms .

Bioprinting Applications

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . Bioprinting is a rapidly evolving technology that allows for the creation of complex, three-dimensional biological structures using living cells. This has potential applications in tissue engineering and regenerative medicine .

Hydrogel Formation

The compound has been found to play a role in the formation of peptide-based hydrogels (PHGs) . PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

One specific application of these hydrogels is in tissue engineering . For example, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Drug Delivery

Peptide-based hydrogels, which can be formed with the help of H-D-Lys-OH.diHCl, are also being explored for their potential in drug delivery . These hydrogels can be designed to respond to specific stimuli, allowing for targeted and controlled release of therapeutic agents .

Diagnostic Tools for Imaging

The hydrogels formed with the help of H-D-Lys-OH.diHCl can also be used as diagnostic tools for imaging . They can be engineered to carry imaging agents, providing a non-invasive method to monitor disease progression and response to treatment .

Safety and Hazards

Lysine dihydrochloride, D- may cause skin irritation, eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

(2R)-2,6-diaminohexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysine dihydrochloride, D-

CAS RN

10303-72-7
Record name Lysine dihydrochloride, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYSINE DIHYDROCHLORIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTG83G8FBD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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